molecular formula C20H16N2O5S B3017645 Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate CAS No. 477551-57-8

Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B3017645
CAS No.: 477551-57-8
M. Wt: 396.42
InChI Key: VTSBZPWSHNSYRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a 1,4-benzodioxine core linked to a thiazole ring via a carboxamide group, with a methyl benzoate substituent at the 4-position of the thiazole. The methyl benzoate group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-25-19(24)13-4-2-12(3-5-13)15-11-28-20(21-15)22-18(23)14-6-7-16-17(10-14)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSBZPWSHNSYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate can be contextualized against the following analogs:

1,4-Benzodioxine-Based Thiadiazole Derivatives

  • Structure : Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) incorporate a thiadiazole ring fused to benzodioxine .
  • Key Differences : Unlike the target compound’s thiazole-carboxamide linkage, these derivatives feature thiadiazole rings synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes .

Methyl Benzoate Sulfonylurea Herbicides

  • Examples : Triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester .
  • Structure : These compounds share a methyl benzoate group but replace the benzodioxine-thiazole system with sulfonylurea and triazine moieties .
  • Functional Contrast : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism unlikely in the target compound due to its distinct heterocyclic framework .

Thiazol-5-ylmethyl Carbamates

  • Structure: Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings with carbamate linkages .
  • Positional Isomerism : The target compound’s thiazol-4-yl group vs. thiazol-5-yl in these derivatives may alter steric interactions in biological targets (e.g., protease enzymes) .
  • Bioactivity : Carbamate derivatives are often protease inhibitors, whereas the benzodioxine-carboxamide-thiazole system may target different pathways.

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

  • Structure : This compound (CAS: 883065-90-5) combines benzodioxine with a nitrothiazole and triazolone group .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Benzodioxine-thiazole-benzoate Carboxamide, methyl ester ~377.39 (estimated) Pharmaceuticals/Agrochemicals
Thiadiazole-Benzodioxine Derivatives Benzodioxine-thiadiazole Thiosemicarbazide, hydrazine Variable Antimicrobial agents
Sulfonylurea Herbicides Triazine-sulfonylurea-benzoate Sulfonylurea, triazine 357–450 Herbicides
Thiazol-5-ylmethyl Carbamates Thiazole-carbamate Carbamate, amino acid derivatives ~600–700 Protease inhibitors
Nitrothiazole-Triazolone-Benzodioxine Benzodioxine-nitrothiazole-triazolone Nitro, triazolone, thioether 379.37 Pharmaceutical intermediates

Research Findings and Implications

  • Bioactivity : Unlike sulfonylurea herbicides or carbamate protease inhibitors , the benzodioxine-thiazole system may target kinase or GPCR pathways due to its planar aromaticity and hydrogen-bonding capacity.
  • Solubility and Stability : The methyl benzoate group enhances lipophilicity compared to nitro or sulfonylurea groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.

Biological Activity

Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antitubercular activity and other notable effects.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from readily available precursors. The initial step typically includes the formation of the thiazole ring followed by the introduction of the benzoate moiety.

Key Synthesis Steps:

  • Formation of Benzodioxane Derivative : The compound is synthesized from gallic acid through a multi-step reaction that includes esterification and nucleophilic substitution reactions to introduce the benzodioxane structure.
  • Thiazole Formation : The thiazole ring is formed through a condensation reaction involving appropriate thiazole precursors.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with the benzodioxane derivative.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against Mycobacterium tuberculosis (Mtb).

CompoundIC50 (μM)Selectivity Index
IT102.32>128 (non-toxic)
IT062.03>100 (non-toxic)

These results indicate that compounds with similar structures exhibit potent inhibitory effects against Mtb while maintaining low toxicity towards mammalian cells such as MRC-5 lung fibroblasts .

The proposed mechanism for the antitubercular activity involves inhibition of key enzymes in the Mtb metabolic pathways. Molecular docking studies suggest that these compounds bind effectively to target proteins such as Pantothenate synthetase, which is crucial for bacterial survival .

Case Studies

  • Study on Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitubercular activity. Compounds similar to this compound were synthesized and tested, revealing promising results against Mtb strains with minimal cytotoxicity .
  • Molecular Docking Analysis : Molecular docking studies conducted on related compounds demonstrated favorable binding affinities to target enzymes in Mtb, supporting their potential as lead candidates for further development in tuberculosis treatment .

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